molecular formula C9H22N2 B13891542 N,N'-diethylpentane-1,5-diamine

N,N'-diethylpentane-1,5-diamine

Cat. No.: B13891542
M. Wt: 158.28 g/mol
InChI Key: BZRMPKDZBITGKE-UHFFFAOYSA-N
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Description

N,N’-diethylpentane-1,5-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-diethylpentane-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the bromine atoms on the pentane chain, forming N,N’-diethylpentane-1,5-diamine.

Industrial Production Methods: Industrial production of N,N’-diethylpentane-1,5-diamine often involves the catalytic hydrogenation of nitriles or imines derived from pentane. This method is preferred due to its efficiency and scalability. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: N,N’-diethylpentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-diethylpentane-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diethylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. It may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biological molecules.

Comparison with Similar Compounds

    1,5-Diaminopentane (Cadaverine): Similar structure but lacks the diethyl groups.

    N,N’-dimethylpentane-1,5-diamine: Similar structure with methyl groups instead of ethyl groups.

    1,6-Diaminohexane (Hexamethylenediamine): Longer carbon chain with similar diamine functionality.

Uniqueness: N,N’-diethylpentane-1,5-diamine is unique due to the presence of diethyl groups, which can influence its reactivity and interactions compared to other diamines

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N,N'-diethylpentane-1,5-diamine

InChI

InChI=1S/C9H22N2/c1-3-10-8-6-5-7-9-11-4-2/h10-11H,3-9H2,1-2H3

InChI Key

BZRMPKDZBITGKE-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCNCC

Origin of Product

United States

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